6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
The compound 6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a heterocyclic molecule featuring:
- A quinazolin-8-one core, a bicyclic structure with fused benzene and pyrimidine rings.
- A 1,2,4-oxadiazole substituent at position 6, modified with a 4-methoxyphenyl group and a sulfanyl-methyl linker.
- A tetrahydrofuran (oxolan) moiety at position 7, contributing to its stereoelectronic profile.
- A [1,3]dioxolo group fused to the quinazoline ring, enhancing lipophilicity and metabolic stability.
Properties
IUPAC Name |
6-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(oxolan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S/c1-30-15-6-4-14(5-7-15)22-26-21(34-27-22)12-35-24-25-18-10-20-19(32-13-33-20)9-17(18)23(29)28(24)11-16-3-2-8-31-16/h4-7,9-10,16H,2-3,8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVYIRQRYZMJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6CCCO6)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazine derivatives.
Scientific Research Applications
Structural Characteristics
This compound features a quinazolinone core structure combined with an oxadiazole moiety and a methoxyphenyl group. Such structural diversity often correlates with enhanced biological activities due to the synergistic effects of the different functional groups present.
Antimicrobial Activity
Numerous studies have indicated that derivatives of quinazolinone and oxadiazole possess significant antimicrobial properties. The inclusion of the oxadiazole ring in this compound suggests potential efficacy against various bacterial and fungal strains.
Case Studies and Findings:
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Antibacterial Studies :
- A study on similar oxadiazole derivatives demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as for certain compounds .
- The incorporation of electron-withdrawing groups in the structure was found to enhance antibacterial efficacy .
- Antifungal Activity :
Antiinflammatory Properties
Beyond antimicrobial applications, quinazolinone derivatives are also being explored for their antiinflammatory effects. The structural features of this compound may contribute to its ability to modulate inflammatory pathways.
Research Insights :
- Similar compounds have been evaluated for their antiinflammatory activities, revealing that modifications in the molecular structure can significantly influence their therapeutic potential .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring followed by functionalization at various positions on the quinazolinone scaffold. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues from Quinazolinone Derivatives
- Structure : 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one.
- Key Features: Multiple 4-methoxyphenyl groups enhance π-π stacking and receptor binding. A tetrahydroquinazoline core reduces planarity compared to the target compound’s fully aromatic quinazolinone. Melting point: 228–230°C, suggesting high crystallinity .
1,2,4-Oxadiazole-Containing Analogues
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate ():
- Structure: Combines a quinoline core with a phenyl-substituted oxadiazole via an ether linkage.
- Key Features: The oxadiazole ring’s electron-withdrawing nature modulates quinoline’s basicity. Crystal structure analysis confirms planar geometry, favoring intercalation with biological macromolecules .
- Comparison :
- The target compound’s sulfanyl (-S-) linker may confer stronger nucleophilic reactivity compared to the ether (-O-) linkage in this analogue.
Triazinone and Oxazolone Derivatives
3-(4-(4-X-Phenylsulfonyl)phenyl)-5-(4-arylidene)-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-ones ():
- Structure: Triazinone derivatives synthesized via condensation of oxazolones and phenylhydrazines.
- Key Features: Sulfonyl and arylidene groups enhance electrochemical stability. Recrystallization from ethanol yields stable yellow solids .
Tabulated Comparative Data
Mechanistic and Functional Insights
- Electronic Effects : The 4-methoxyphenyl group in the target compound donates electron density via resonance, stabilizing the oxadiazole ring and enhancing interactions with hydrophobic enzyme pockets .
- Solubility and Reactivity : The sulfanyl linker (-S-) may improve metabolic stability over ether-linked derivatives, as thioethers are less prone to oxidative degradation .
Biological Activity
The compound 6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (hereafter referred to as Compound A ) is a novel synthetic derivative that incorporates several pharmacophores known for their biological activities. This article aims to provide a comprehensive overview of the biological activities associated with Compound A, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
Compound A has a complex molecular structure characterized by the presence of:
- Oxadiazole ring : Known for diverse biological activities.
- Dioxoloquinazolinone moiety : Associated with anticancer and anti-inflammatory properties.
The molecular formula is with a molecular weight of approximately 406.49 g/mol.
Biological Activity Overview
Research into the biological activity of compounds containing oxadiazole and quinazolinone moieties has revealed a wide range of pharmacological effects. The following sections summarize key findings related to Compound A.
Anticancer Activity
- Mechanism of Action : Compounds with oxadiazole derivatives have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives similar to Compound A have demonstrated significant cytotoxicity against human cancer cell lines including HeLa (cervical carcinoma) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .
-
Case Studies :
- Study 1 : A derivative exhibiting an IC50 of 2.76 µM against ovarian cancer cells (OVXF 899) was reported . This suggests that modifications in the structure can enhance anticancer efficacy.
- Study 2 : Another study highlighted the activity of related oxadiazole compounds against multiple tumor types, indicating a promising avenue for further exploration in drug development .
Anti-inflammatory Effects
Compounds featuring the oxadiazole ring have been linked to anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests that Compound A may also possess anti-inflammatory potential.
Antimicrobial Activity
Preliminary studies indicate that oxadiazole derivatives exhibit antimicrobial properties against various pathogens. The presence of the methoxyphenyl group may enhance this activity through increased lipophilicity and better cell membrane penetration.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of Compound A. Key observations include:
- The methoxyphenyl substitution appears to enhance anticancer activity.
- The sulfanyl group may play a role in increasing biological activity by facilitating interactions with biological targets.
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for 6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one, and how can purity be validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of oxadiazole and quinazolinone moieties, followed by sulfanyl and oxolanylmethyl substitutions. Key steps include:
- Oxadiazole formation : Reacting nitrile derivatives with hydroxylamine under controlled pH and temperature .
- Quinazolinone core assembly : Using anthranilic acid derivatives and urea/thiourea in refluxing acetic acid .
- Purity validation : Employ reversed-phase HPLC (≥95% purity) and spectroscopic techniques (¹H/¹³C NMR, FT-IR, MS) to confirm structural integrity .
Q. How can researchers design experiments to assess the cytotoxicity of this compound in preclinical models?
- Methodological Answer : Use standardized assays such as:
- In vitro models : MTT or XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- In vivo models : Zebrafish embryotoxicity tests or Daphnia magna assays to evaluate acute toxicity .
- Controls : Include positive controls (e.g., doxorubicin) and solvent controls to isolate compound-specific effects .
Q. What statistical methods are recommended for optimizing reaction yields during synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Factorial designs : Screen variables (temperature, catalyst concentration, solvent ratio) to identify critical parameters .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables and optimize yield .
- Tools like Minitab or JMP can automate data analysis and reduce experimental runs by 30–50% .
Advanced Research Questions
Q. How can computational methods resolve contradictions in observed vs. predicted biological activity data?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions and identify mismatches between in silico predictions and experimental IC₅₀ values .
- MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes in target proteins (e.g., topoisomerase II) .
- QSAR models : Recalibrate using experimental data to improve predictive accuracy for structural analogs .
Q. What strategies are effective for scaling up synthesis while maintaining regioselectivity in complex heterocyclic systems?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., oxadiazole ring decomposition) .
- Membrane separation : Use nanofiltration to isolate intermediates and reduce purification steps .
- In situ monitoring : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time reaction tracking .
Q. How can AI-driven platforms like COMSOL Multiphysics improve reaction pathway discovery for derivatives of this compound?
- Methodological Answer :
- Reaction prediction : Train neural networks on PubChem and Reaxys databases to propose novel synthetic routes for quinazolinone derivatives .
- Multi-physics modeling : Simulate solvent effects and transition states using density functional theory (DFT) coupled with COMSOL’s fluid dynamics modules .
- Feedback loops : Integrate robotic automation (e.g., Chemspeed) to iteratively refine conditions based on AI-generated hypotheses .
Q. What advanced techniques validate the environmental toxicity of this compound beyond standard assays?
- Methodological Answer :
- Metabolomics : Use LC-HRMS to identify degradation products in simulated wastewater .
- Ecotoxicogenomics : Apply CRISPR-Cas9-modified Daphnia magna to assess gene expression changes under chronic exposure .
- Microcosm studies : Evaluate bioaccumulation in soil-plant systems (e.g., Arabidopsis thaliana) using ¹⁴C-labeled compound tracking .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational ADMET predictions and experimental pharmacokinetic data?
- Methodological Answer :
- Re-evaluate model inputs : Ensure accurate logP, pKa, and solubility data are used in software like ADMET Predictor .
- In vitro-in vivo extrapolation (IVIVE) : Compare hepatic microsome stability assays (human vs. rodent) with in silico metabolic liability predictions .
- PBPK modeling : Adjust compartmental parameters (e.g., tissue partition coefficients) to align simulations with observed plasma concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
